N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
CAS No.: 158712-43-7
Cat. No.: VC6172241
Molecular Formula: C19H14F5N3OS
Molecular Weight: 427.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158712-43-7 |
|---|---|
| Molecular Formula | C19H14F5N3OS |
| Molecular Weight | 427.39 |
| IUPAC Name | N-(2,4-difluorophenyl)-1-methyl-5-(4-methylphenyl)sulfanyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H14F5N3OS/c1-10-3-6-12(7-4-10)29-18-15(16(19(22,23)24)26-27(18)2)17(28)25-14-8-5-11(20)9-13(14)21/h3-9H,1-2H3,(H,25,28) |
| Standard InChI Key | AJLLAFQOGPLUOZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SC2=C(C(=NN2C)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazole core substituted at positions 1, 3, 4, and 5. The 1-methyl group and 3-trifluoromethyl moiety contribute steric bulk and electronic effects, while the 4-carboxamide group links to a 2,4-difluorophenyl ring. The 5-position hosts a (4-methylphenyl)sulfanyl group, introducing sulfur-based hydrophobicity . This arrangement aligns with pharmacophore models for enzyme inhibition, where fluorination enhances membrane permeability and metabolic stability .
Table 1: Physicochemical Profile of N-(2,4-Difluorophenyl)-1-Methyl-5-[(4-Methylphenyl)Sulfanyl]-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₁₄F₅N₃OS |
| Molecular Weight | 427.39 g/mol |
| CAS Number | 158712-43-7 |
| Solubility | Limited data; likely lipophilic due to fluorine and aryl groups |
| Stability | Expected stable under inert conditions |
Synthesis and Manufacturing
Synthetic Routes
The compound’s synthesis likely follows multi-step protocols similar to those patented for related pyrazole derivatives . A proposed pathway involves:
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Cyclization: Reacting α,β-unsaturated esters with difluoroacetyl halides to form pyrazole precursors.
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Functionalization: Introducing the sulfanyl group via nucleophilic aromatic substitution.
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Carboxamide Formation: Coupling the pyrazole intermediate with 2,4-difluoroaniline using carbodiimide reagents.
Key challenges include minimizing isomer formation during cyclization. For example, a patented method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid achieved a 96:4 isomer ratio using sodium iodide catalysis and low-temperature condensation . Adapting such conditions could improve yield and purity for the target compound.
Table 2: Optimized Reaction Conditions for Pyrazole Carboxamide Synthesis
| Parameter | Optimal Value |
|---|---|
| Catalyst | Sodium iodide (0.5–0.6 eq) |
| Temperature | -30°C to -20°C during condensation |
| Recrystallization Solvent | 35–65% ethanol/water mixture |
| Yield | 75–80% (theoretical) |
Industrial Availability
As of 2025, commercial suppliers list this compound as discontinued or available only for research purposes. Scaling production would require addressing regulatory hurdles and optimizing cost-intensive fluorination steps.
Pharmacological Activities
Enzyme Inhibition
Pyrazole carboxamides exhibit nanomolar affinity for cholinesterases (ChEs) and carbonic anhydrases (CAs), critical targets in Alzheimer’s disease and glaucoma . In a 2024 study, derivatives with structural similarities to the subject compound showed:
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Acetylcholinesterase (AChE): Kᵢ = 6.60–14.15 nM
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Butyrylcholinesterase (BChE): Kᵢ = 54.87–137.20 nM
Molecular docking revealed that the trifluoromethyl group occupies hydrophobic pockets in AChE, while the sulfanyl bridge stabilizes interactions with CA active sites . These findings suggest that N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide could serve as a dual inhibitor, though experimental validation is needed.
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